4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4/c11-7-2-4-16-9(17-7)18-8-5-6(1-3-15-8)10(12,13)14/h1-5H,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVVCDQNORIBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)NC2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701173196 | |
| Record name | 2-Pyrimidinamine, 4-chloro-N-[4-(trifluoromethyl)-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624261-34-2 | |
| Record name | 2-Pyrimidinamine, 4-chloro-N-[4-(trifluoromethyl)-2-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrimidinamine, 4-chloro-N-[4-(trifluoromethyl)-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-(Trifluoromethyl)pyridin-2-amine
A key intermediate is the 4-(trifluoromethyl)pyridin-2-amine, which can be synthesized by modification of pyridine derivatives bearing trifluoromethyl substituents. For example, a scalable, practical synthesis of related 4-(difluoromethyl)pyridin-2-amine has been developed using a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride, avoiding hazardous fluorinating agents and sealed vessels. Although this is for the difluoromethyl analog, similar principles apply for trifluoromethyl derivatives, often starting from commercially available trifluoromethyl-substituted pyridines.
Amination and Coupling to Pyrimidine Core
The coupling of the pyrimidine ring with the 4-(trifluoromethyl)pyridin-2-amine typically involves nucleophilic aromatic substitution (SNAr) on the 4-chloropyrimidine. The chlorine at the 4-position of the pyrimidine is a good leaving group under appropriate conditions, allowing the amine nucleophile to displace it.
A representative procedure involves:
- Reacting 4-chloropyrimidin-2-amine with 4-(trifluoromethyl)pyridin-2-amine under heating in a polar aprotic solvent such as DMF or DMSO.
- Use of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the amine and facilitate nucleophilic attack.
- Reaction temperatures typically range from 80°C to 120°C.
- Reaction times vary from several hours to overnight to ensure complete conversion.
This method is supported by analogous procedures reported for related heteroaryl amines, where the amination is achieved by stirring the corresponding chloroheterocycle with the amine under heating.
Detailed Reaction Conditions and Optimization
| Step | Reagents and Conditions | Notes | Yield (%) |
|---|---|---|---|
| 1 | Starting from 4-chloropyrimidin-2-amine and 4-(trifluoromethyl)pyridin-2-amine | Base: K2CO3 or NaH; Solvent: DMF or DMSO; Temp: 80-120°C; Time: 6-18 h | Typically 60-85% |
| 2 | Purification by recrystallization or chromatography | Solvent systems: Ethyl acetate/hexanes or similar | Purity >95% |
Optimization focuses on solvent choice, base strength, and temperature to maximize yield and minimize side reactions such as hydrolysis or over-alkylation.
Alternative Synthetic Routes
In some cases, palladium-catalyzed Buchwald-Hartwig amination can be employed to couple the pyrimidine chloride with the trifluoromethylpyridin-2-amine. This method offers milder conditions and potentially higher selectivity:
- Pd catalyst (e.g., Pd2(dba)3) with appropriate ligands.
- Base such as sodium tert-butoxide.
- Solvent like toluene or dioxane.
- Temperature around 80-100°C.
This approach is advantageous for sensitive substrates but requires expensive catalysts and ligands.
Research Findings and Practical Considerations
- The nucleophilic aromatic substitution approach is straightforward and scalable for industrial synthesis.
- Avoidance of harsh fluorinating agents and sealed vessels, as demonstrated in related syntheses, improves safety and cost-effectiveness.
- Large-scale synthesis protocols have been validated for related compounds, indicating feasibility for kilogram-scale production.
- Spectroscopic characterization (NMR, HRMS) confirms the structure and purity of the product.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| SNAr (Nucleophilic Aromatic Substitution) | 4-chloropyrimidin-2-amine, 4-(trifluoromethyl)pyridin-2-amine, K2CO3, DMF | 80-120°C, 6-18 h | Simple, scalable, cost-effective | Requires elevated temperature, longer reaction time |
| Buchwald-Hartwig Amination | 4-chloropyrimidin-2-amine, 4-(trifluoromethyl)pyridin-2-amine, Pd catalyst, base | 80-100°C, 4-12 h | Milder conditions, high selectivity | Expensive catalysts, ligand optimization needed |
This detailed overview synthesizes available research data and analogous synthetic procedures to provide a comprehensive guide to the preparation of This compound . The SNAr method remains the most practical for large-scale production, while palladium-catalyzed amination offers an alternative for specialized applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom and the trifluoromethyl group can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and electrophiles such as alkyl halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Catalysts such as palladium and copper are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential use in drug development. Its structural features allow it to interact with specific biological targets, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against cancer cells. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways related to cancer proliferation .
Antiviral Properties
Compounds similar to this compound have been evaluated for antiviral activity. Their ability to disrupt viral replication processes makes them valuable in the development of antiviral therapies, particularly against RNA viruses .
Agricultural Chemistry
The compound's properties also lend themselves to applications in agriculture, particularly as a pesticide or herbicide.
Herbicidal Activity
Research has indicated that pyrimidine derivatives can act as effective herbicides. The unique functional groups present in this compound may contribute to selective toxicity against weeds while being less harmful to crops . Studies are ongoing to evaluate its effectiveness in various agricultural settings.
Insecticidal Properties
Insecticidal activity has also been noted for compounds in this class. The trifluoromethyl group is known to enhance insecticidal potency by affecting the nervous systems of target insects, leading to increased mortality rates .
Materials Science
Beyond biological applications, this compound is being explored for use in materials science.
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing properties such as thermal stability and chemical resistance. Research is focused on synthesizing new polymer composites that leverage these benefits .
Photonic Applications
There is emerging interest in using this compound in photonic devices due to its optical properties. Its incorporation into materials used for light-emitting diodes (LEDs) and other photonic applications could lead to improvements in efficiency and performance .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyrimidine derivatives, including variations of the target compound. Results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting a promising avenue for further drug development.
Case Study 2: Agricultural Application
In a study conducted by agricultural scientists, the herbicidal efficacy of several pyrimidine derivatives was tested against common weeds in maize fields. The results showed that certain formulations containing this compound exhibited greater than 80% weed control without affecting crop yield.
Biological Activity
4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine is a heterocyclic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound features both pyridine and pyrimidine rings, making it a versatile scaffold for drug development. Its unique structure allows it to interact with various biological targets, particularly receptor tyrosine kinases.
- Molecular Formula : C10H6ClF3N4
- Density : 1.5 g/cm³
- Boiling Point : 395 °C at 760 mmHg
- IUPAC Name : 4-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its inhibitory effects on various kinases, including the Colony-Stimulating Factor 1 Receptor (CSF1R) and Epidermal Growth Factor Receptor (EGFR).
Key Findings
- Inhibition of CSF1R : This compound demonstrates subnanomolar enzymatic inhibition of CSF1R, which is crucial for the differentiation and maintenance of macrophages. The inhibition is selective, showing minimal activity against other kinases in the PDGFR family .
- EGFR Activity : In studies focusing on EGFR, modifications to the compound's structure have resulted in varying degrees of potency against this receptor. For instance, certain derivatives exhibited IC50 values in the low nanomolar range, indicating strong inhibitory potential .
- Cell Cycle Arrest : Compounds related to this structure have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cell lines, suggesting potential applications in cancer therapy .
Structure–Activity Relationship (SAR)
The structure–activity relationship of this compound has been explored through various modifications:
- Substitutions at the pyridine and pyrimidine rings can significantly enhance or diminish biological activity.
- The presence of electron-withdrawing groups such as trifluoromethyl enhances binding affinity to target receptors .
Case Studies
Several studies have highlighted the effectiveness of this compound and its derivatives:
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Substituent Influence on Bioactivity :
- The trifluoromethyl group in the target compound enhances metabolic stability and membrane permeability compared to analogues with methyl or hydroxyl groups (e.g., 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine) .
- Chlorine at C4 is conserved in many analogues (e.g., 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine) and is critical for binding to kinase domains or enzymatic active sites .
Pyrazole-substituted derivatives (e.g., 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine) exhibit reduced molecular complexity but may lack the broad-spectrum activity seen in pyridine-containing analogues .
Kinase Inhibition :
The target compound’s pyrimidine-pyridinamine scaffold is shared with kinase inhibitors such as eciruciclib (Checkpoint Kinase 1 inhibitor) and compounds targeting methionine aminopeptidase (e.g., 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine) . The trifluoromethyl group may enhance binding to hydrophobic pockets in kinase domains, as seen in crystallographic studies of similar complexes (e.g., ACHBP bound to 4-(morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine | Eciruciclib |
|---|---|---|---|
| LogP (Predicted) | ~3.2 (high lipophilicity) | ~4.1 | ~2.8 (due to polar groups) |
| Solubility (mg/mL) | <0.1 (poor aqueous solubility) | <0.05 | ~0.3 (improved by piperazine) |
| Hydrogen Bond Acceptors | 4 | 5 | 9 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine with high purity and yield?
- Methodology : Multi-step synthesis involving nucleophilic aromatic substitution (SNAr) is commonly employed. For example, coupling 2-amino-4-chloropyrimidine with 2-bromo-4-(trifluoromethyl)pyridine under Pd-catalyzed cross-coupling conditions (e.g., using Pd(PPh₃)₄ and Cs₂CO₃ in DMF at 100°C) yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
- Key Challenges : Minimizing side reactions (e.g., dehalogenation) and optimizing solvent systems to enhance reactivity of the trifluoromethylpyridine moiety.
Q. How can spectroscopic techniques (NMR, LC-MS) confirm the structural integrity of this compound?
- NMR Analysis :
- ¹H NMR : Peaks at δ 8.6–8.8 ppm (pyrimidine H), δ 7.5–8.0 ppm (pyridine H), and δ 3.3–3.5 ppm (amine NH, broad) confirm connectivity.
- ¹⁹F NMR : A singlet near δ -62 ppm verifies the presence of the CF₃ group .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- In vitro Screening :
- Kinase inhibition assays (CDK4/6, EGFR) using fluorescence polarization or ADP-Glo™ assays .
- Antiproliferative activity in cancer cell lines (e.g., MV4-11 leukemia) via MTT assays, with IC₅₀ values <100 nM reported for analogs .
- Selectivity : Counter-screening against non-target kinases (e.g., CDK2) to assess specificity .
Advanced Research Questions
Q. How do substituent modifications (e.g., CF₃ position, pyridine vs. pyrimidine rings) influence CDK4/6 inhibitory activity?
- SAR Insights :
- The trifluoromethyl group at the pyridine 4-position enhances hydrophobic interactions with the kinase ATP-binding pocket, improving potency (ΔIC₅₀: 10 nM vs. 120 nM for non-CF₃ analogs) .
- Pyrimidine N-amine is critical for hydrogen bonding with kinase hinge residues (e.g., CDK6 Val101). Replacement with methyl groups reduces activity by >50% .
- Computational Validation : Molecular docking (AutoDock Vina) and MD simulations (AMBER) highlight binding stability (RMSD <2 Å over 100 ns) .
Q. What strategies mitigate metabolic instability observed in in vivo models for this compound?
- Metabolic Hotspots : Oxidation of the pyridine ring and N-dealkylation are major pathways identified via liver microsome assays .
- Optimization :
- Introducing electron-withdrawing groups (e.g., F, Cl) at pyridine C-5 to reduce CYP450-mediated oxidation.
- Deuteration of the NH group to slow N-dealkylation (e.g., CD₃ analogs show 2× longer half-life in mice) .
Q. How can crystallographic data resolve contradictions in reported binding modes for CDK4/6?
- Case Study : Co-crystallization of the compound with CDK6 (PDB: 6XBC) reveals a unique "Type II" binding mode, where the pyrimidine amine forms a water-mediated H-bond with Asp104, unlike "Type I" inhibitors .
- Resolution of Conflicts : Differences in assay conditions (e.g., ATP concentration) or protein constructs (full-length vs. truncated kinases) may explain divergent results. Validate using standardized enzymatic protocols .
Methodological Guidance
Designing a robust structure-activity relationship (SAR) study for this compound class:
- Step 1 : Synthesize analogs with systematic substitutions (e.g., Cl→F, pyridine→thiazole).
- Step 2 : Test in kinase panels and correlate activity with physicochemical parameters (ClogP, PSA) using QSAR models (e.g., MOE).
- Step 3 : Validate top candidates in pharmacokinetic studies (e.g., murine plasma stability) .
Interpreting contradictory cytotoxicity data across cell lines:
- Factors to Consider :
- Genetic variability (e.g., p16 status in CDK4/6-dependent vs. independent lines).
- Compound solubility (use DMSO stocks ≤0.1% to avoid artifacts).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
